1-(2-Thienyl)-cyclohexylazide

描述

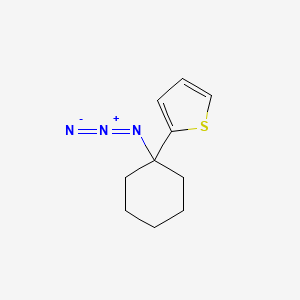

1-(2-Thienyl)-cyclohexylazide is an organic compound featuring a cyclohexyl ring substituted with a 2-thienyl (thiophene) group and an azide (-N₃) functional group.

属性

分子式 |

C10H13N3S |

|---|---|

分子量 |

207.30 g/mol |

IUPAC 名称 |

2-(1-azidocyclohexyl)thiophene |

InChI |

InChI=1S/C10H13N3S/c11-13-12-10(6-2-1-3-7-10)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2 |

InChI 键 |

MOZXXADXOFNEIU-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)(C2=CC=CS2)N=[N+]=[N-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(2-Thienyl)-cyclohexylazide with key analogs based on molecular structure, synthesis, pharmacological properties, and regulatory status.

Table 1: Structural and Functional Comparison

Key Findings

Structural Differences and Reactivity

- The azide group in this compound distinguishes it from analogs like TCP and TCPy, which contain cyclic amines (piperidine/pyrrolidine). This difference renders the azide derivative more reactive in synthetic applications (e.g., Huisgen cycloaddition) but less likely to exhibit NMDA receptor antagonism compared to its amine-substituted counterparts .

- Cyclohexyl-thienyl analogs with morpholine or piperidine substituents exhibit higher molecular weights due to their heterocyclic amine groups, whereas the azide variant is lighter and more polar .

Pharmacological Profiles TCP and TCPy: These analogs act as NMDA receptor antagonists, producing dissociative effects akin to phencyclidine (PCP). Studies in chronic spinal dogs demonstrated self-administration behavior, rotarod impairment, and acute toxicity . this compound: No direct pharmacological data exists. Its azide group suggests utility in chemical synthesis rather than psychoactivity.

Synthetic Routes TCP/TCPy: Synthesized via condensation of cyclohexanone derivatives with amines (e.g., piperidine) under basic conditions, achieving yields >85% .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the azide group into 1-(2-thienyl)-cyclohexane derivatives?

- Methodological Answer : A common approach involves nucleophilic substitution with sodium azide (NaN₃) in a toluene/water biphasic system under reflux (5–7 hours). The reaction progress is monitored via TLC using hexane:ethyl acetate (9:1). Post-reaction, purification is achieved via crystallization (ethanol) or extraction (ethyl acetate), depending on product phase .

Q. How can researchers ensure purity during synthesis, particularly for intermediates like 1-(2-thienyl)-cyclohexyl chloride?

- Methodological Answer : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is critical for monitoring reaction completion. For solid intermediates, recrystallization in ethanol is effective. Liquid products require multiple ethyl acetate extractions, followed by drying over Na₂SO₄ and solvent removal under reduced pressure .

Q. What safety precautions are necessary when handling azide-containing compounds like 1-(2-thienyl)-cyclohexylazide?

- Methodological Answer : Sodium azide (NaN₃) is highly toxic and explosive under acidic conditions. Reactions should be conducted in a fume hood with blast shields. Waste must be neutralized with nitrous acid (HNO₂) to avoid hazardous hydrazoic acid formation .

Advanced Research Questions

Q. How do the electronic effects of the thienyl group influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : The thienyl ring’s electron-rich π-system may enhance azide cycloaddition kinetics with alkynes. Density functional theory (DFT) calculations or Hammett substituent constants can quantify this effect. Comparative kinetic studies with phenyl analogs are recommended to isolate thienyl-specific contributions .

Q. What challenges arise in characterizing this compound using NMR spectroscopy?

- Methodological Answer : The cyclohexyl group’s chair conformers and thienyl ring anisotropy can split signals or obscure integration. High-field NMR (≥500 MHz) with variable-temperature experiments reduces conformational noise. ¹³C DEPT-135 and 2D HSQC/TOCSY are critical for assigning overlapping peaks .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, solvent)?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in amber vials can assess photodegradation. Solvent polarity impacts azide stability: non-polar solvents (hexane) reduce hydrolysis risk compared to polar aprotic solvents (DMF). Periodic FT-IR analysis of the azide peak (~2100 cm⁻¹) tracks decomposition .

Data Contradiction & Analysis

Q. Why do reported reaction times for azide substitution vary between 5–24 hours across studies?

- Resolution : Discrepancies arise from differences in leaving group lability (e.g., chloride vs. bromide), NaN₃ stoichiometry (1.5–3.0 equiv), and solvent polarity. Researchers should optimize via Design of Experiments (DoE) with parameters like temperature (80–110°C) and solvent ratios (toluene:water 4:1 to 9:1) .

Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be interpreted?

- Resolution : Apparent contradictions stem from aggregation behavior. Dynamic light scattering (DLS) can detect micelle formation in water. Solubility parameters (Hansen or Hildebrand) should be calculated and validated with shake-flask experiments at 25°C .

Methodological Recommendations

- Structural Confirmation : Use X-ray crystallography for unambiguous assignment of regiochemistry in cycloadducts. For unstable crystals, employ cryo-EM or synchrotron-based XRD .

- Reaction Scaling : Pilot microwave-assisted synthesis (100–150°C, 30–60 min) to reduce reaction times while maintaining azide integrity .

- Toxicology Screening : Cross-reference structural analogs like TCP (1-[1-(2-thienyl)-cyclohexyl]-piperidine) in controlled substance databases to anticipate regulatory hurdles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。